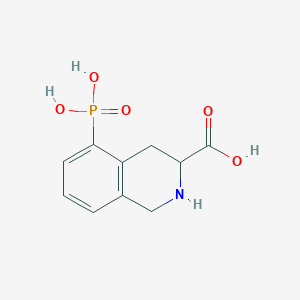

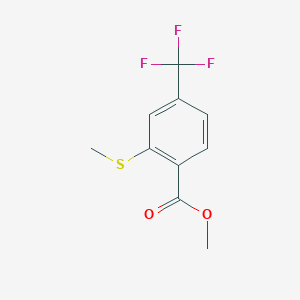

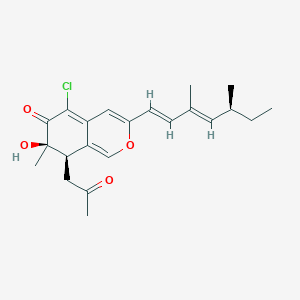

7-chloro-N-methyl-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Scientific Research Applications

Anti-Tubercular Activity

7-chloro-N-methyl-1,3-benzothiazol-2-amine has been identified as a core structure in the development of new anti-tubercular compounds. Recent synthetic developments have led to benzothiazole derivatives that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown better inhibition potency compared to standard reference drugs, with various synthetic pathways being explored, including diazo-coupling and Knoevenagel condensation .

Antiviral Properties

Benzothiazole derivatives, including those with the 7-chloro-N-methyl-1,3-benzothiazol-2-amine structure, have demonstrated promising antiviral activities. They have been tested against a range of RNA and DNA viruses, showing inhibitory effects at varying concentrations. The indole nucleus, closely related to benzothiazoles, has been incorporated into medicinal compounds due to its high affinity for multiple receptors, leading to the development of new derivatives with potential antiviral applications .

Cancer Treatment

Some benzothiazole derivatives are used in pharmaceuticals for treating diseases like cancer. The structural properties of benzothiazoles, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, allow for the design of compounds that can interact with specific biological targets, potentially offering therapeutic benefits for cancer patients .

Neurodegenerative Disorders

The benzothiazole structure is also involved in the treatment of neurodegenerative disorders. Its derivatives can cross the blood-brain barrier and have been studied for their potential in treating conditions such as Huntington’s disease and local brain ischemia .

Biological Potential of Indole Derivatives

While not a direct application of 7-chloro-N-methyl-1,3-benzothiazol-2-amine, the biological potential of indole derivatives, which share a similar heterocyclic structure, is noteworthy. These derivatives possess a wide range of biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antidiabetic, antimalarial, and anticholinesterase activities. This highlights the versatility of heterocyclic compounds in pharmacological research .

Molecular Docking Studies

7-chloro-N-methyl-1,3-benzothiazol-2-amine derivatives have been subjected to molecular docking studies to identify potent inhibitors with enhanced activity. These studies are crucial in understanding the interaction between the compound and biological targets, aiding in the design of more effective drugs .

properties

IUPAC Name |

7-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCLZYBMLMPNOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-methyl-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)

![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)